L-Cysteinyl-L-alanine is a dipeptide composed of the amino acids L-cysteine and L-alanine. It is classified as a non-essential amino acid and plays a significant role in various biological processes. The compound is of interest in biochemical research due to its potential applications in protein synthesis and therapeutic uses.
L-Cysteinyl-L-alanine can be derived from natural sources, primarily through the hydrolysis of proteins that contain both cysteine and alanine. It can also be synthesized chemically or through enzymatic processes, which are often more efficient for laboratory applications.
L-Cysteinyl-L-alanine falls under the category of peptides, specifically dipeptides, which are short chains of amino acids linked by peptide bonds. It is categorized within the larger class of organic compounds known as amino acids and derivatives.
The synthesis of L-Cysteinyl-L-alanine can be achieved through several methods:
L-Cysteinyl-L-alanine consists of two amino acids linked by a peptide bond. Its molecular formula is C₆H₁₃N₃O₂S, indicating it contains six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom.
L-Cysteinyl-L-alanine can participate in various chemical reactions:
L-Cysteinyl-L-alanine functions primarily through its constituent amino acids' roles in cellular processes. The mechanism involves:
Studies have shown that cysteine-rich peptides exhibit enhanced antioxidant properties, contributing to cellular protection mechanisms against oxidative damage.
L-Cysteinyl-L-alanine has several scientific uses:
The synthesis of Cys-Ala employs two fundamental approaches: enzymatic (biocatalytic) and chemical methods, each with distinct mechanisms, advantages, and limitations.
Enzymatic Synthesis: This strategy utilizes proteases or peptidases operating under kinetically controlled conditions. These enzymes naturally catalyze peptide bond hydrolysis but can be driven in reverse by employing activated acyl donors (e.g., esterified cysteine) and nucleophilic acceptors (e.g., alanine) in low-water environments [8]. Specific proteases like trypsin or microbial serine proteases exhibit varying efficiencies depending on the P1 position specificity (cysteine in this case) and the nucleophile (alanine). The primary advantage lies in stereospecificity, eliminating the need for racemization protection/deprotection steps typically required for cysteine due to its chiral center and labile side chain. However, challenges include potential dipeptide hydrolysis by the enzyme (product degradation), moderate yields (typically 40-70%), and the requirement for precise control of reaction conditions (pH, solvent system, water activity) [5] [8]. Whole-cell biocatalysis represents an advanced enzymatic approach, where engineered bacteria expressing specific enzymes (e.g., AlaDH, racemases) generate precursors in situ for subsequent coupling, potentially improving cofactor regeneration and pathway efficiency [5].
Chemical Synthesis: Traditional methods rely on solid-phase peptide synthesis (SPPS), the gold standard for custom peptide production. Cys-Ala synthesis involves sequential coupling of Nα-protected and side-chain-protected amino acids to a resin. Critical considerations include:
Table 1: Comparative Analysis of Cys-Ala Synthesis Methodologies
Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) |
---|---|---|
Mechanism | Protease-mediated kinetically controlled transpeptidation | Stepwise coupling using activated amino acid derivatives |
Stereospecificity | High (L-L dipeptide directly formed) | Risk of racemization (esp. Cys), requires chiral purity control |
Cysteine Handling | No side-chain protection needed | Essential protection (Trt, Acm, tBu) required |
Yield | Moderate (40-70%), limited by hydrolysis | Moderate to High (sequence-dependent) |
Byproducts/Waste | Minimal hazardous waste | Significant solvent/reagent waste, hazardous chemicals |
Scalability | Challenging for industrial scale-up | Highly scalable with automated synthesizers |
Key Advantage | Green chemistry, minimal protection | Precision, sequence flexibility, scalability |
Key Limitation | Product inhibition, enzyme cost, optimization complexity | Cysteine racemization risk, high cost of reagents/solvents |
Microbial fermentation offers a route to Cys-Ala by exploiting or engineering the endogenous amino acid biosynthetic pathways of bacteria, particularly Escherichia coli and Corynebacterium glutamicum, followed by potential intracellular dipeptide formation or export and coupling. Strategies focus on enhancing precursor supply (L-Cysteine and L-Alanine) and minimizing degradation:
Export Engineering: Overexpression of specific efflux transporters (e.g., ydeD, cysE in E. coli; eamA homologs in C. glutamicum) facilitates cysteine secretion, reducing intracellular toxicity and accumulation [9] [10].
L-Alanine Production Engineering:
Pyruvate Supply: Optimization of glycolytic flux and minimization of pyruvate-consuming pathways (e.g., lactate dehydrogenase ldhA knockouts) boost pyruvate availability [3].
Dipeptide Formation: While microbial systems excel at producing individual amino acids, direct high-yield intracellular production of specific dipeptides like Cys-Ala remains challenging. Potential mechanisms include:
Table 2: Key Microbial Systems and Engineering Targets for Cys-Ala Precursor Production
Microorganism | L-Cysteine Engineering Targets | L-Alanine Engineering Targets | Max Reported Precursor Titer | Dipeptide Relevance |
---|---|---|---|---|
Escherichia coli | cysEfr (M256I), ΔtnaA/malY, ydeD↑, thiosulfate uptake ↑ | ald↑ (Bacillus sp.), ΔldhA, ΔavtA | Cys: ~2.1 g/L; Ala: >88 g/L | Extensive genetic tools; Good AlaDH activity; Cys toxicity major hurdle |
Corynebacterium glutamicum | cysEfr, ΔmcbR (regulator), sulfur assimilation ↑, eamA↑ | ald↑, ΔldhA, alaT↓ (transaminase) | Cys: ~0.25 g/L; Ala: >50 g/L | GRAS status; Industrial AA producer; Lower Cys titers than E. coli |
Bacillus pseudofirmus / Chassis | Less common; Alkaline tolerance | ald, dadX, gdh (cofactor regen) co-expression [5] | Ala: High via biocatalysis | Source of thermostable AlaDH; Used in whole-cell biocat. |
The formation of the peptide bond between cysteine and alanine, whether intracellularly or enzymatically in vitro, is primarily mediated by enzymes falling into two major categories: transpeptidases (a subset of peptidases operating in synthesis mode) and amino acid ligases.
Specificity: Protease specificity depends on the S1/S1' substrate binding pockets. Cysteine, with its hydrophobic side chain, is often well-accepted in the P1 position by trypsin-like enzymes (which typically prefer basic residues) if engineered or under specific conditions. Alanine, with its small methyl side chain, is generally a good nucleophilic acceptor in the P1' position. Engineering protease specificity towards non-canonical dipeptides like Cys-Ala is an active area of research.
ATP-Dependent Amino Acid Ligases (e.g., ATP-Grasp Enzymes):
Relevance: While naturally occurring ATP-grasp ligases specific for Cys-Ala are not well-documented, this class represents a promising target for enzyme discovery or engineering. Their mechanism avoids the need for pre-activated amino acid derivatives and operates irreversibly under physiological conditions, potentially offering higher yields than KCS [4].
Cysteine Desulfurases (Indirect Role): Enzymes like IscS (E. coli) or NifS (certain bacteria) catalyze the removal of sulfur from L-cysteine to yield L-alanine and persulfide sulfur (S⁰), crucial for Fe-S cluster biosynthesis. While their primary role is sulfur transfer, the reaction inherently forms the Cys-Ala backbone atoms transiently on the enzyme, albeit not releasing the dipeptide. This highlights a potential mechanistic link or evolutionary precursor to dipeptide-forming enzymes [4].
Achieving high-efficiency microbial production of Cys-Ala precursors or the dipeptide itself requires sophisticated optimization of fermentation processes, building upon strategies for the constituent amino acids:
Sulfur Source Optimization: Utilizing thiosulfate (S₂O₃²⁻) instead of sulfate (SO₄²⁻) significantly enhances L-cysteine yield and productivity. Thiosulfate assimilation requires fewer reduction steps (consuming only 1 NADPH and 1 ATP to form sulfide, H₂S) compared to sulfate (consuming 2 ATP to form adenosine 5'-phosphosulfate and 2 NADPH to form sulfite and then sulfide). This reduces metabolic burden and cofactor limitations, directly boosting cysteine availability for potential dipeptide synthesis [1] [10].
Cofactor Engineering:
NADH Supply: AlaDH-dependent L-alanine production consumes NADH. Optimizing glycolytic flux and reducing byproduct formation (e.g., acetate in E. coli) helps maintain NADH pools. Expression of formate dehydrogenase (FDH) can couple formate oxidation to NADH regeneration [5].
Fed-Batch Fermentation Control: Precise feeding strategies are paramount:
Oxygen Control: While cysteine synthesis requires aerobic conditions for sulfur assimilation, microaerobic conditions might benefit AlaDH activity by increasing NADH availability. Striking a balance or implementing dynamic control is key [3] [9].
Two-Stage Fermentation & Biocatalysis: A promising strategy involves:
Table 3: Key Fermentation Optimization Strategies for Cys-Ala Precursor Production
Optimization Target | Strategy | Impact on Cys/Ala Production | Evidence/Example |
---|---|---|---|
Sulfur Source | Use Na₂S₂O₃ instead of Na₂SO₄/MgSO₄ | ↑↑ Cys yield/titer (Saves 1 NADPH, 1 ATP vs SO₄²⁻) | E. coli: Cys titer increased >2-fold [1] [10] |
Cofactor (NADPH) | ↑↑ Pentose Phosphate Pathway (zwf, gnd overexpression; pgi knockout) | ↑↑ Cys yield (Serine & Cys synthesis require NADPH) | E. coli: ↑ NADPH supply correlated with ↑ Cys [9] |
Cofactor (NADH) | ↑ Glycolysis (controlled glucose feed); ↑ Formate Dehydrogenase (FDH) | ↑ Ala yield (AlaDH consumes NADH) | P. acidilactici/E. coli: FDH co-expression ↑ reductive amination [3] [5] |
Feed Profile | Exponential glucose feed; Controlled thiosulfate feed; Prevent O₂ limitation | Prevents overflow/metabolite inhibition; Matches S demand; Balances redox | Fed-batch standard for high-titer amino acids [3] [9] |
Toxicity Management | ↑ Exporters (ydeD, eamA); Two-stage process (growth vs. production) | ↑ Extracellular Cys/Ala titer; Reduces intracellular degradation | E. coli: ydeD↑ ↑ Cys export [9] [10] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3